![molecular formula C15H17N3O B2437494 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide CAS No. 1396808-35-7](/img/structure/B2437494.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

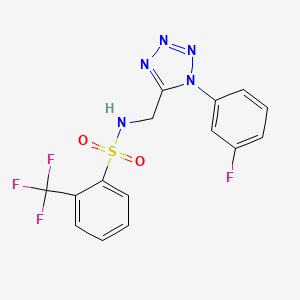

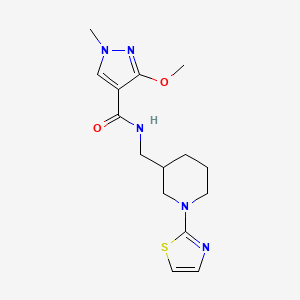

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide” is a chemical compound. The pyrazolo[1,5-a]pyridine subunit appears in compounds displaying a considerable range of biological activities .

Synthesis Analysis

The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cycloaddition and condensation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidines, which share a core structural similarity with N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide, are notable for their broad spectrum of biological activities, prompting significant interest in their synthesis and functionalization. These compounds are synthesized through regioselective methods, involving reactions with cinnamonitriles, enaminones, and various electrophilic reagents, showcasing their versatility and potential for creating a wide range of derivatives with varied biological and photophysical properties (Moustafa et al., 2022).

Applications in Medicinal Chemistry

Derivatives of pyrazolo[1,5-a]pyrimidine, which structurally relate to this compound, have demonstrated a wide array of biological activities. These compounds have been synthesized and evaluated for their potential anticancer, antimicrobial, and topoisomerase IIα inhibitory activities. For example, novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed, synthesized, and evaluated, showing significant inhibitory activities against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Alam et al., 2016).

Advanced Materials and Photophysical Properties

Research on pyrazolo[1,5-a]pyrimidines has extended beyond medicinal chemistry into materials science, where their photophysical properties have been explored for potential applications in optoelectronics and as fluorescent markers. The structural versatility of these compounds enables fine-tuning of their photophysical characteristics, making them suitable candidates for these advanced applications.

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal potentials of pyrazolo[1,5-a]pyrimidine derivatives. Compounds synthesized from reactions involving enaminones and various amines have shown moderate to strong activity against a range of bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (Riyadh, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby halting the progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells . The downstream effects include the induction of apoptosis or programmed cell death .

Pharmacokinetics

The compound’s interaction with its target, cdk2, suggests that it has sufficient bioavailability to exert its effects

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cancer cell lines .

Propiedades

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGNOWGJBUIGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)

![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)